Nigerasperone A

Description

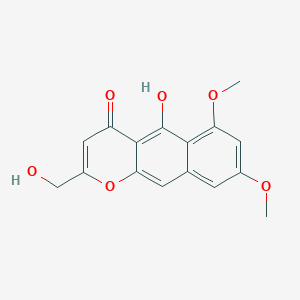

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-6,8-dimethoxybenzo[g]chromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-20-9-3-8-4-13-15(11(18)5-10(7-17)22-13)16(19)14(8)12(6-9)21-2/h3-6,17,19H,7H2,1-2H3 |

InChI Key |

LKAPOZOEERMHTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C3C(=C2O)C(=O)C=C(O3)CO)OC |

Synonyms |

nigerasperone A |

Origin of Product |

United States |

Isolation, Source Organisms, and Cultivation Strategies of Nigerasperone a

Discovery and Isolation from Marine-Derived and Terrestrial Fungi

The initial identification and isolation of Nigerasperone A were the result of chemical investigations into the secondary metabolites produced by endophytic fungi. These fungi, which live symbiotically within the tissues of host organisms without causing disease, are a prolific source of novel bioactive compounds.

This compound has been consistently isolated from various strains of the fungus Aspergillus niger. This species is ubiquitous, found in diverse environments, and is well-documented as a producer of a wide array of secondary metabolites. frontiersin.org Research has identified several specific strains capable of biosynthesizing this compound.

One of the primary strains identified is Aspergillus niger EN-13 . This endophytic fungus was the source from which this compound was first characterized, along with its dimeric derivatives, Nigerasperone B and Nigerasperone C. capes.gov.brresearchgate.netnih.gov Another significant producer is the strain Aspergillus niger IMBC-NMTP01 , which was isolated from a peanut-associated environment. researchgate.netnih.gov Chemical analysis of this strain led to the identification of 14 secondary metabolites, including this compound. researchgate.netnih.gov Further studies have also identified other producing strains, such as A. niger AK1128. researchgate.net

Table 1: Selected Aspergillus niger Strains Producing this compound

| Strain Name | Isolation Source/Niche | Reference |

|---|---|---|

| Aspergillus niger EN-13 | Marine Brown Alga (Colpomenia sinuosa) | capes.gov.brnih.gov |

| Aspergillus niger IMBC-NMTP01 | Peanut (Arachis sp.) | researchgate.netnih.gov |

| Aspergillus niger AK1128 | Not specified | researchgate.net |

The discovery of this compound is closely linked to the specific environmental niches and host organisms from which the producing fungal strains were isolated. These hosts provide unique environmental conditions that can influence the metabolic pathways of the endophytic fungi.

Marine Algae : The marine environment is a rich source of novel bioactive compounds, and endophytic fungi associated with marine algae are of significant interest. banglajol.infoscielo.br The strain Aspergillus niger EN-13 was isolated from the marine brown alga Colpomenia sinuosa. capes.gov.brnih.govproquest.com This alga, and others like it, harbors a diverse community of microbial symbionts that contribute to a complex chemical ecology. nih.govmdpi.com

Peanuts : Terrestrial plants also host a wide variety of endophytic and associative fungi. The strain Aspergillus niger IMBC-NMTP01 was isolated from peanuts (Arachis sp.). nih.govx-mol.net Aspergillus species, particularly those in the section Nigri, are commonly found in soil and can contaminate crops like peanuts. mdpi.com The investigation of this peanut-associated fungus revealed its capacity to produce this compound among other metabolites. researchgate.netvista.gov.vn

Table 2: Host Organisms and Niches for this compound-Producing Fungi

| Host/Niche | Associated Aspergillus niger Strain | Reference |

|---|---|---|

| Marine Brown Alga (Colpomenia sinuosa) | EN-13 | capes.gov.brnih.gov |

| Peanut (Arachis sp.) | IMBC-NMTP01 | nih.govx-mol.net |

Specific Aspergillus niger Strains Associated with this compound Production (e.g., Aspergillus niger EN-13, IMBC-NMTP01)

Optimized Fungal Cultivation Methodologies for this compound Biosynthesis

To obtain sufficient quantities of this compound for research and characterization, optimizing the growth and metabolic output of the producing fungi is essential. This involves fine-tuning fermentation conditions and developing strategies to enhance yields.

The production of secondary metabolites like this compound by Aspergillus niger is highly dependent on the cultivation conditions. Key parameters that are often optimized include media composition, pH, temperature, incubation time, and aeration. researcherslinks.comfrontiersin.org

For the production of naphtho-γ-pyrones (NGPs), the class of compounds to which this compound belongs, liquid culture media such as Czapek Dox Broth (CYB) have been utilized. researchgate.net Solid-state fermentation has also been shown to be a highly effective method, with studies indicating that cultivation on solid agro-industrial byproducts can significantly increase NGP production. researchgate.net The choice of carbon and nitrogen sources is critical; for instance, studies on other A. niger metabolites have shown optimal production using sources like lactose (B1674315) and yeast extract. researcherslinks.com The physical parameters of fermentation, such as inoculum size, medium volume, and agitation, are also crucial for maximizing yield. researcherslinks.comfrontiersin.org

Beyond standard optimization of growth parameters, several advanced strategies can be employed to enhance the production of target metabolites.

Stress Induction : The biosynthesis of secondary metabolites is often a response to environmental stress. For NGPs, it has been demonstrated that yield can be enhanced by inducing osmotic stress (by decreasing water activity) or oxidative stress in the liquid culture. researchgate.net

Co-culture : Cultivating a producing strain with other microorganisms can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of existing ones. researchgate.net

Genetic and Metabolic Engineering : Modern biotechnological tools offer powerful methods for yield enhancement. Strategies for Aspergillus niger include optimizing the mRNA sequences of expression systems to improve protein translation and, consequently, enzyme production. nih.gov Furthermore, gene-editing technologies like CRISPR-Cas9 can be used to modify metabolic pathways, for instance, by inactivating genes involved in the degradation or unwanted modification of the target compound, which has been shown to dramatically increase the yield of other complex molecules produced in A. niger. nih.gov

Fermentation Conditions and Media Composition Influencing Metabolite Production

Chromatographic Separation Techniques for this compound Purification

Following fermentation, a multi-step purification process is required to isolate this compound from the complex mixture of fungal biomass and culture broth. This process relies on various chromatographic techniques that separate compounds based on their physicochemical properties like polarity, size, and charge.

The typical purification protocol begins with the extraction of the fungal culture (both mycelium and filtrate) using an organic solvent, commonly ethyl acetate (B1210297). researchgate.net This crude extract is then subjected to a series of chromatographic steps:

Column Chromatography : This is a primary fractionation step. The extract is passed through a column packed with a stationary phase.

Silica Gel Chromatography : Separates compounds based on polarity.

Sephadex LH-20 Size-Exclusion Chromatography : Separates molecules based on their size. researchgate.net

High-Performance Liquid Chromatography (HPLC) : This technique is used for the final purification of the fractions obtained from column chromatography. researchgate.net It offers high resolution and is essential for obtaining the pure compound.

Other Techniques : Depending on the specific mixture, other methods like gel filtration chromatography may be employed. cellulosechemtechnol.rojmb.or.krnih.gov

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). capes.gov.br

Table 3: Common Chromatographic Techniques for this compound Purification

| Technique | Purpose | Reference |

|---|---|---|

| Solvent Extraction (Ethyl Acetate) | Initial extraction of metabolites from culture | researchgate.net |

| Silica Gel Column Chromatography | Fractionation based on polarity | researchgate.net |

| Sephadex LH-20 Chromatography | Fractionation based on molecular size | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final purification to obtain pure compound | researchgate.net |

Biosynthetic Pathways and Genetic Regulation of Nigerasperone a Production

Proposed Polyketide Biosynthesis of Naphtho-γ-pyrones

The biosynthesis of nigerasperone A and related compounds follows the polyketide pathway, a common route for generating diverse secondary metabolites in fungi. The core structure is a naphtho-γ-pyrone monomer, which is later dimerized.

The formation of the fundamental naphtho-γ-pyrone scaffold is catalyzed by a Type I iterative non-reducing polyketide synthase (nrPKS). nih.govrasmusfrandsen.dk These large, multi-domain enzymes are central to the biosynthesis of many fungal aromatic polyketides. mdpi.com The nrPKS functions by iteratively condensing simple acyl-CoA precursors into a long polyketide chain. rasmusfrandsen.dk Unlike their reducing PKS counterparts, nrPKSs lack most or all of the domains responsible for reducing the β-keto groups during chain elongation, leading to a highly reactive poly-β-keto chain that can spontaneously or enzymatically cyclize into aromatic structures. mdpi.comwikipedia.org

All polyketide synthases contain a core set of essential domains: a β-ketoacyl synthase (KS), a malonyl-CoA:acyl carrier protein transacylase (MAT), and an acyl carrier protein (ACP). mdpi.com In the biosynthesis of the this compound precursor, the nrPKS catalyzes the sequential condensation of extender units onto a starter unit, ultimately forming a heptaketide (a seven-unit polyketide) backbone. nih.gov A specific nrPKS gene, identified as D8.t287 in one study, was confirmed to be responsible for synthesizing the initial heptaketone precursor for naphtho-γ-pyrone derivatives. nih.gov

The biosynthesis of secondary metabolites is fundamentally reliant on precursors supplied by primary metabolism. mdpi.com For the naphtho-γ-pyrone core of this compound, the specific building blocks are one molecule of acetyl-CoA, which serves as the starter unit, and six molecules of malonyl-CoA, which act as the extender units. nih.govnih.gov This condensation process, catalyzed by the nrPKS, results in a linear heptaketide chain. nih.gov

This reactive chain undergoes cyclization and aromatization to form the first stable naphthopyrone intermediate, YWA1. nih.gov This intermediate is a common precursor in the biosynthesis of several fungal pigments and mycotoxins. nih.gov The pathway then diverges in different fungal species depending on the specific enzymes present, leading to a variety of final products, including the monomeric precursor to this compound, rubrofusarin (B1680258). nih.govcore.ac.uk

Following the formation of the core polyketide scaffold, a series of post-PKS modifications are carried out by "tailoring enzymes". rsc.org These enzymes modify the initial structure to create the vast chemical diversity observed in natural products. rsc.orgnih.gov The maturation of the polyketide chain into this compound involves several such modifications.

After the formation of the YWA1 intermediate, a dehydratase can convert it into nor-rubrofusarin. nih.gov Further modifications, such as methylation, are also common. For instance, in the related biosynthesis of aurasperone B, the YWA1 precursor is methylated by the enzyme aunE to yield foncesin, which is then further methylated by aunD to produce fonsecin (B1214945) B. uniprot.org

The final and defining step in the formation of this compound and other bis-naphtho-γ-pyrones is the dimerization of two monomeric naphtho-γ-pyrone units, such as rubrofusarin or its derivatives. nih.govfrontiersin.org This reaction is often an oxidative dimerization catalyzed by enzymes like cytochrome P450 monooxygenases. uniprot.org For example, the enzyme aunB is known to catalyze the oxidative dimerization of fonsecin B to form aurasperone B and is also capable of dimerizing rubrofusarin B to yield aurasperone A. uniprot.org This dimerization at various carbon positions results in the formation of complex dimers like this compound. nih.gov

Precursors and Intermediate Metabolites in this compound Biosynthesis (e.g., Acetyl-CoA, Malonyl-CoA)

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of a secondary metabolite are typically found physically linked together in the fungal genome in a biosynthetic gene cluster (BGC). core.ac.uk Identifying and characterizing these clusters is key to understanding and potentially manipulating the production of the compound.

The genomes of fungi like Aspergillus niger contain a large number of BGCs, many of which are not expressed under standard laboratory conditions and are thus considered "cryptic". nih.govfrontiersin.org Researchers use bioinformatics and comparative genomics approaches to mine fungal genomes for BGCs of interest. nih.gov These approaches involve searching for the presence of genes encoding key enzymes, particularly the backbone synthase like an nrPKS. core.ac.ukresearchgate.net

The presence of an nrPKS gene alongside genes for tailoring enzymes (e.g., cytochrome P450s, methyltransferases, dehydratases), transporters, and regulatory proteins in a contiguous region of the genome is a strong indicator of a complete BGC. nih.govresearchgate.net By comparing the genomes of producing and non-producing strains or by analyzing synteny (conservation of gene order) across different fungal species, researchers can pinpoint the specific BGC responsible for producing a compound like this compound. nih.govresearchgate.net

Once a putative BGC is identified through genomic mining, its function must be experimentally validated. core.ac.uk The primary method for this is genetic manipulation, most commonly through targeted gene knockout or deletion. nih.gov By deleting a key gene in the proposed cluster, such as the core nrPKS gene, and observing the resulting metabolic profile, researchers can confirm the cluster's role. nih.gov

For example, the targeted knockout of the nrPKS gene D8.t287 in A. niger resulted in the abolishment of naphtho-γ-pyrone production, directly linking this gene to the pathway. nih.gov Analysis via methods like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can confirm the absence of the final product and may show an accumulation of precursor metabolites. nih.gov Conversely, overexpressing a regulatory gene within the cluster can be used to activate a silent or poorly expressed BGC, leading to the production of novel compounds and confirming the cluster's function. nih.govnih.gov Such genetic tools and techniques are essential for definitively linking a BGC to the biosynthesis of a specific natural product like this compound. nih.gov

Genomic Mining for this compound Biosynthesis Genes

Comparative Biosynthesis Studies with Related Fungal Secondary Metabolites

The biosynthesis of this compound, a dimeric naphtho-γ-pyrone, is intricately linked to the metabolic pathways of other structurally related fungal secondary metabolites. Comparative studies, particularly with other naphtho-γ-pyrones from Aspergillus species and dimeric polyketides from other fungi like Fusarium, reveal both conserved enzymatic strategies and key points of divergence. These comparisons are crucial for understanding the molecular logic that underpins the vast chemical diversity of fungal polyketides.

A primary point of comparison is the biosynthesis of aurasperones, which are also dimeric naphtho-γ-pyrones produced by Aspergillus niger. frontiersin.orgnih.gov The biosynthetic pathways of this compound and aurasperones share a common origin, starting with the synthesis of a heptaketide monomer. frontiersin.org Research has identified that a single non-reducing polyketide synthase (PKS), encoded by the gene albA, is responsible for producing the precursor for both the fungal pigment 1,8-dihydroxynaphthalene (DHN)-melanin and the family of naphtho-γ-pyrones. nih.gov This PKS catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to produce the core polyketide chain. uniprot.org

The divergence in the pathways leading to different dimeric naphtho-γ-pyrones occurs during the "tailoring" steps, particularly the dimerization process. For aurasperone A and aurasperone B, the oxidative dimerization of their respective monomers, rubrofusarin B and fonsecin B, is catalyzed by a specific cytochrome P450 monooxygenase encoded by the aunB gene. uniprot.org This highlights a specific enzymatic mechanism for coupling the monomeric units. A proposed pathway for this compound and related compounds suggests that two monomers dimerize at various carbon positions, leading to different structural isomers. frontiersin.orgnih.gov

Another valuable comparison can be made with the biosynthesis of aurofusarin (B79076), a red polyketide pigment produced by several Fusarium species. ppjonline.orgnih.gov Like this compound, aurofusarin is a dimer derived from a polyketide precursor. The biosynthesis of the aurofusarin monomer, nor-rubrofusarin, also begins with a PKS (PKS12 in Gibberella zeae). ppjonline.orgnih.gov However, a key difference lies in the dimerization step. In the aurofusarin pathway, the oxidative dimerization of two nor-rubrofusarin monomers is catalyzed by a laccase, a type of multi-copper oxidase, encoded by the GIP1 or aurL gene. ppjonline.orgresearcherslinks.commdpi.com This contrasts with the cytochrome P450-mediated dimerization observed in the aurasperone pathway.

These comparative analyses underscore a common theme in fungal secondary metabolism: the use of a conserved core enzyme (a PKS) to generate a foundational scaffold, followed by the action of diverse tailoring enzymes (oxidases, methyltransferases, etc.) to create a variety of final products. The choice between a laccase or a cytochrome P450 monooxygenase for the crucial dimerization step appears to be a significant evolutionary divergence that leads to the formation of distinct, though related, families of dimeric polyketides.

Table 1: Comparative Overview of Dimeric Fungal Polyketide Biosynthesis

| Feature | This compound / Aurasperones (Aspergillus niger) | Aurofusarin (Fusarium spp.) |

|---|---|---|

| Precursor Monomer | Naphtho-γ-pyrone (e.g., Rubrofusarin B) | Naphthoquinone (Nor-rubrofusarin) |

| Backbone Enzyme | Non-reducing Polyketide Synthase (AlbA) | Non-reducing Polyketide Synthase (PKS12) |

| Starter Unit | 1x Acetyl-CoA | 1x Acetyl-CoA |

| Extender Units | 6x Malonyl-CoA | 6x Malonyl-CoA |

| Dimerization Enzyme | Cytochrome P450 Monooxygenase (AunB) | Laccase (e.g., GIP1) |

| Biosynthetic Gene Cluster | aun cluster (includes albA, aunB) | aur cluster (includes PKS12, GIP1) |

Table 2: Key Genes and Enzymes in Related Biosynthetic Pathways

| Gene | Enzyme | Organism | Function in Pathway |

|---|---|---|---|

| albA | Polyketide Synthase | Aspergillus niger | Synthesizes the heptaketide precursor for naphtho-γ-pyrones. nih.gov |

| aunB | Cytochrome P450 Monooxygenase | Aspergillus niger | Catalyzes oxidative dimerization of monomers (e.g., rubrofusarin B to aurasperone A). uniprot.org |

| aunD | Methyltransferase | Aspergillus niger | Catalyzes the C-8 methylation of fonsecin to produce fonsecin B. uniprot.org |

| aunE | Methyltransferase | Aspergillus niger | Catalyzes the C-6 methylation of the YWA1 precursor to yield fonsecin. uniprot.org |

| PKS12 | Polyketide Synthase | Gibberella zeae | Synthesizes the heptaketide precursor for aurofusarin. ppjonline.org |

| aurZ | Dehydratase | Fusarium graminearum | Converts the YWA1 intermediate into nor-rubrofusarin. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1,8-dihydroxynaphthalene (DHN)-melanin |

| Acetyl-CoA |

| Aurofusarin |

| Aurasperone A |

| Aurasperone B |

| Fonsecin |

| Fonsecin B |

| Malonyl-CoA |

| This compound |

| Nor-rubrofusarin |

| Rubrofusarin B |

In Vitro Biological Activity Spectrum of Nigerasperone a and Its Analogs

Antifungal Activity Investigations

Efficacy Against Fungal Pathogens (e.g., Candida albicans)

Nigerasperone A, a monomeric naphtho-γ-pyrone isolated from the endophytic fungus Aspergillus niger EN-13, has been evaluated for its antifungal properties. researchgate.netnih.govproquest.com Research findings indicate that this compound exhibits weak antifungal activity against the opportunistic human pathogen Candida albicans. researchgate.netnih.govproquest.com Candida albicans is a common cause of fungal infections in humans, ranging from superficial mucosal to life-threatening systemic infections. ijbpsa.com

Comparative Antifungal Potency of this compound and Dimeric Analogs

When compared to its dimeric analogs, this compound shows lower antifungal efficacy. researchgate.net Specifically, the dimeric naphtho-γ-pyrone Nigerasperone C, isolated from the same fungal strain, demonstrated moderate activity against C. albicans. researchgate.net This suggests that the dimerization of the naphtho-γ-pyrone scaffold may play a role in enhancing antifungal potency.

| Compound | Chemical Structure Type | Observed Activity researchgate.net |

|---|---|---|

| This compound | Monomeric Naphtho-γ-pyrone | Weak |

| Nigerasperone C | Dimeric Naphtho-γ-pyrone | Moderate |

Antioxidant and Radical Scavenging Activity Studies

Mechanisms of Action in DPPH Scavenging Assays

The antioxidant potential of this compound and its analogs has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netfrontiersin.org This common method measures the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov The DPPH radical is a stable free radical that shows a strong absorbance at approximately 517 nm, appearing as a deep violet solution. nih.govnih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form DPPH-H. nih.govugm.ac.id This process leads to a loss of the violet color, and the change in absorbance is measured spectrophotometrically to quantify the scavenging activity. nih.govnih.gov

Investigations have shown that while the monomeric this compound exhibits weak activity in DPPH assays, its dimeric analogs, Nigerasperone B and Nigerasperone C, display a moderate radical scavenging effect. frontiersin.org

Structure-Activity Relationships for Antioxidant Potency

The structure-activity relationship (SAR) for naphtho-γ-pyrones and related phenolic compounds suggests that antioxidant capacity is closely linked to their molecular structure, particularly the number and position of hydroxyl (-OH) groups. ird.frresearchgate.net The presence of hydroxyl substituents on the aromatic core generally enhances antioxidant activity, whereas methoxy (B1213986) (-OCH3) groups tend to diminish it. nih.gov The hydroxyl groups can donate a hydrogen atom to stabilize free radicals, which is a key mechanism for antioxidant action. ugm.ac.idresearchgate.net

This principle applies to the nigerasperones. The dimeric compounds, Nigerasperone B and Nigerasperone C, possess a greater number of hydroxyl groups compared to the monomeric this compound. researchgate.netnih.gov This structural difference correlates with their observed antioxidant activities, where the dimers show moderate potency and the monomer shows weak potency. frontiersin.org This suggests that the increased number of hydroxyl groups in the dimeric structures enhances their ability to scavenge free radicals like DPPH. ird.fr

| Compound | Chemical Structure Type | Observed DPPH Scavenging Activity frontiersin.org |

|---|---|---|

| This compound | Monomer | Weak |

| Nigerasperone B | Dimer | Moderate |

| Nigerasperone C | Dimer | Moderate |

Cellular Cytotoxicity Studies on Non-Human Mammalian Cell Lines

Cytotoxicity studies are essential for evaluating the potential effects of chemical compounds on cells. While specific cytotoxicity data for this compound on non-human mammalian cell lines is limited, studies on the broader class of naphtho-γ-pyrones (NγPs) provide relevant insights. In an assay using Chinese Hamster Ovary (CHO) cells, a non-human mammalian cell line, NγPs were found to be non-toxic or weakly toxic. ird.fr Furthermore, the study showed that these compounds could help protect the CHO cells from oxidant-induced injury. ird.fr

These findings of low toxicity are consistent with results from studies on human cell lines, where this compound and its analogs did not show remarkable inhibitory (cytotoxic) effects against A549 (human lung carcinoma) and SMMC-7721 (human hepatoma) tumor cell lines. researchgate.netnih.govproquest.com

Evaluation of Anti-Proliferative Effects on Select Cancer Cell Lines (e.g., A549, SMMC-7721, PC-3M, NCI-H460, SF-268, MCF-7, HepG2, KB, HL-60, SK-Mel2, LNCaP)

This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines. researchgate.net In one study, it was active against PC-3M (human metastatic prostate cancer), NCI-H460 (human non-small cell lung cancer), SF-268 (human CNS glioma), and MCF-7 (human breast cancer) cell lines, with IC50 values ranging from 2.37 to 4.12 μM. researchgate.net However, other research indicated that this compound and its related compounds did not show significant inhibitory effects against A549 (human lung carcinoma) and SMMC-7721 (human hepatoma) tumor cell lines. researchgate.netnih.gov

In contrast, analogs of this compound have shown a broader range of anti-proliferative effects. For instance, compounds such as TMC-256C1, Nigerasperone C, and Asperpyrone A exhibited cytotoxicity toward six human cancer cell lines: HepG2 (human liver cancer), KB (human oral cancer), HL-60 (human leukemia), MCF-7, SK-Mel2 (human melanoma), and LNCaP (human prostate cancer), with IC50 values between 8.4 and 84.5 µM. nih.govresearchgate.net Other related compounds also showed cytotoxicity against various cancer cell lines, though this compound itself was not always the most potent among the tested metabolites. nih.govresearchgate.net

Table 1: Anti-Proliferative Activity of this compound and Its Analogs on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| This compound | PC-3M | Human metastatic prostate cancer | 2.37 - 4.12 | researchgate.net |

| NCI-H460 | Human non-small cell lung cancer | 2.37 - 4.12 | researchgate.net | |

| SF-268 | Human CNS glioma | 2.37 - 4.12 | researchgate.net | |

| MCF-7 | Human breast cancer | 2.37 - 4.12 | researchgate.net | |

| A549 | Human lung carcinoma | Not remarkable | researchgate.netnih.gov | |

| SMMC-7721 | Human hepatoma | Not remarkable | researchgate.netnih.gov | |

| TMC-256C1 | HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP | Various | 8.4 - 84.5 | nih.govresearchgate.net |

| Nigerasperone C | HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP | Various | 8.4 - 84.5 | nih.govresearchgate.net |

| Asperpyrone A | HepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP | Various | 8.4 - 84.5 | nih.govresearchgate.net |

Exploration of Potential Cellular Targets and Pathways (e.g., IL-4 signal transduction, Taq DNA Polymerase)

Research into the specific cellular mechanisms of this compound has revealed some potential targets. One area of investigation has been its effect on signal transduction pathways. Studies have shown that this compound exhibits weak bioactivity against interleukin-4 (IL-4) driven luciferase, suggesting a limited role in modulating the IL-4 signal transduction pathway. frontiersin.org In contrast, some of its analogs, such as Fonsecin (B1214945) and TMC-256A1 and C1, have demonstrated more potent inhibitory effects on this pathway. frontiersin.orgresearchgate.net The IL-4 signaling pathway is crucial for various immune responses, and its inhibition can be a therapeutic strategy for allergic diseases. researchgate.net

Another potential target that has been explored is Taq DNA Polymerase. scielo.br This thermostable enzyme is essential for the polymerase chain reaction (PCR) and is a target for developing new antimicrobial and anticancer agents. ampliqon.comabclonal.comnih.govjenabioscience.com Aurasperone A, a compound related to this compound, has been shown to act on Taq DNA Polymerase. scielo.br While direct inhibitory studies on this compound and this enzyme are not extensively detailed, the activity of its analogs suggests that this could be a relevant area for further investigation.

Concentration-Dependent Activity Profiles

The biological activities of this compound and its analogs are often observed to be concentration-dependent. For example, the cytotoxic effects on cancer cell lines are typically measured by the IC50 value, which represents the concentration required to inhibit 50% of cell growth. nih.govwilddata.cn The reported IC50 values for this compound against various cancer cell lines, ranging from 2.37 to 4.12 μM, highlight this dose-dependency. researchgate.net Similarly, the anti-proliferative effects of its analogs, with IC50 values from 8.4 to 84.5 µM, also underscore that their efficacy is directly related to their concentration. nih.govresearchgate.net

Furthermore, the inhibitory effect of related compounds on IL-4 signal transduction has been shown to be dose-dependent. frontiersin.orgresearchgate.net For instance, Fonsecin inhibited IL-4 signal transduction with an IC50 of 30 μM, indicating a clear relationship between the concentration of the compound and the observed biological effect. researchgate.net

Other Investigated In Vitro Biological Activities

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, COX-2 for analogs)

Beyond its anti-proliferative effects, the inhibitory potential of this compound and its analogs against various enzymes has been a subject of study.

Xanthine Oxidase: This enzyme plays a key role in purine (B94841) metabolism and its overactivity can lead to conditions like gout. mdpi.comscbt.com Aurasperone A, a bis-naphtho-γ-pyrone structurally related to this compound, has demonstrated strong inhibitory action on xanthine oxidase (XO). scielo.br While direct studies on this compound's XO inhibitory activity are limited, the activity of its close analog suggests a potential for this class of compounds to modulate this enzyme. herbmedpharmacol.combanglajol.infonih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. wikipedia.org Selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions. nih.govsmw.ch While there is no direct evidence of this compound inhibiting COX-2, some of its analogs have been investigated for their anti-inflammatory properties, which may involve the modulation of enzymes like COX-2. researchgate.netresearchgate.net Further research is needed to establish a direct link between this compound or its derivatives and COX-2 inhibition.

Antibacterial Effects of Related this compound Derivatives

While this compound itself has not been extensively reported for its antibacterial properties, several of its derivatives and related compounds have shown notable activity against various bacterial strains.

For example, a study on secondary metabolites from Aspergillus niger revealed that all isolated compounds, including this compound, displayed antimicrobial effects against Enterococcus faecalis. nih.govresearchgate.net Other related naphtho-γ-pyrones, such as Fonsecinone A, have exhibited potent antibacterial activity against Escherichia coli, extended-spectrum beta-lactamase (ESBL)-producing E. coli, Pseudomonas aeruginosa, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 4.26 μg/mL. researchgate.net Furthermore, Asperitaconic acids A–C, also isolated from Aspergillus niger, showed antibacterial effects against Staphylococcus aureus with MIC values of 16–32 μg/mL. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| This compound and related metabolites | Enterococcus faecalis | Active | nih.govresearchgate.net |

| Fonsecinone A | ESBL-producing E. coli | 4.26 μg/mL | researchgate.net |

| P. aeruginosa | 17.04 μg/mL | researchgate.net | |

| E. faecalis | 4.26 μg/mL | researchgate.net | |

| Asperitaconic acids A–C | Staphylococcus aureus | 16-32 μg/mL | researchgate.net |

Anti-inflammatory Properties (for related compounds)

Several compounds structurally related to this compound have demonstrated anti-inflammatory properties. nih.gov For instance, a study on metabolites from a peanut-associated fungus Aspergillus niger found that all isolated compounds, except for two, inhibited nitric oxide (NO) overproduction in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govresearchgate.net The inhibition of NO production is a key indicator of anti-inflammatory activity. researchgate.net

Phenolic compounds, a class to which this compound belongs, are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS). vetenskaphalsa.se While direct and detailed anti-inflammatory studies on this compound are not extensively documented, the observed activity of its closely related compounds suggests that it may also possess similar properties worthy of further investigation. researchgate.net

Neuroprotective Investigations of this compound Derivatives

Derivatives of this compound, particularly those belonging to the α-pyridone class, have demonstrated notable neuroprotective effects. Aspernigrin B, a derivative isolated from a marine sponge-associated strain of Aspergillus niger, has shown a significant neuroprotective effect against glutamic acid-induced toxicity. scielo.brfrontiersin.org Another derivative, Aspernigrin A, also isolated from a marine source, exhibited moderate cytotoxicity alongside its neuroprotective potential. frontiersin.org The neuroprotective properties of these compounds are a subject of ongoing research, with studies exploring their efficacy in various in vitro models of neurodegeneration. mdpi.com

Research into other fungal metabolites has highlighted the potential for neuroprotective activity. For instance, metabolites from Aspergillus terreus and Aspergillus unguis have been investigated for their neuroprotective and anti-neuroinflammatory properties. nih.gov Specifically, butyrolactones from A. terreus have shown neuroprotective and axonal growth-promoting activities. nih.gov Depsidones from A. unguis have also displayed neuroprotective effects. nih.gov While not direct derivatives of this compound, these findings underscore the broader potential of fungal secondary metabolites in the development of neuroprotective agents.

Interactive Table: Neuroprotective Activity of Selected Fungal Derivatives

| Compound | Source Organism | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| Aspernigrin B | Aspergillus niger (marine sponge-derived) | Pronounced neuroprotective effect against glutamic acid toxicity. | scielo.brfrontiersin.org |

| Aspernigrin A | Aspergillus niger (marine sponge-derived) | Moderate cytotoxicity and potent neuroprotective effect. | frontiersin.org |

| Butyrolactones | Aspergillus terreus | Neuroprotective and axonal growth promoting activities. | nih.gov |

| Depsidones | Aspergillus unguis | Neuroprotective activity. | nih.gov |

Insecticidal Activity (for other Aspergillus niger metabolites)

Metabolites from Aspergillus niger have demonstrated a significant spectrum of insecticidal activity against various pests. Extracts from endophytic A. niger have been shown to be effective against the migratory locust, Locusta migratoria. cabidigitallibrary.org Chemical analysis of these extracts revealed the presence of insecticidal volatile compounds, including hexahydro-1H-cyclopenta[c]isoxazole-4,5,6-triol, 2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene-1,8a-diol, and propanoic acid 2-ethyl-3-hydroxyhexyl. cabidigitallibrary.org The extract also exhibited acetylcholinesterase inhibitory activity, a key mechanism for insecticidal action. cabidigitallibrary.org

Metabolic extracts of Aspergillus niger IHCS-4 have shown dose-dependent mortality against the larvae of the green bottle fly, Chrysomya chloropyga. bioline.org.brresearchgate.net At a concentration of 0.08 mg/g, the extract caused a 65% mortality rate within 24 hours. bioline.org.brresearchgate.net Furthermore, A. niger has been evaluated as a biocontrol agent against the red cotton bug, Dysdercus koenigii, with spore suspensions causing significant mortality. researchgate.net

The insecticidal properties of A. niger are attributed to a variety of secondary metabolites. Mycotoxins, such as ochratoxin A, produced by some strains of A. niger, have been identified as potential insecticidal and herbicidal agents. scispace.com Studies have also shown the lethal effects of A. niger culture filtrates against mosquito vectors of diseases like filariasis, malaria, and dengue, including Culex quinquefasciatus, Anopheles stephensi, and Aedes aegypti. nih.gov The broad insecticidal activity of A. niger metabolites highlights their potential as a source for the development of bio-insecticides. bioline.org.brmdpi.com

Interactive Table: Insecticidal Activity of Aspergillus niger Metabolites

| Target Insect | Aspergillus niger Strain/Extract | Observed Effect | Active Compounds/Metabolites (if identified) | Reference |

|---|---|---|---|---|

| Locusta migratoria (Migratory locust) | Endophytic A. niger extract | Mortality up to 100% (ingestion), Acetylcholinesterase inhibition. | Hexahydro-1H-cyclopenta[c]isoxazole-4,5,6-triol, 2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene-1,8a-diol, Propanoic acid 2-ethyl-3-hydroxyhexyl | cabidigitallibrary.org |

| Chrysomya chloropyga (Green bottle fly) larvae | A. niger IHCS-4 metabolic extract | 65% mortality at 0.08 mg/g concentration within 24 hours. | Not specified in abstract | bioline.org.brresearchgate.net |

| Dysdercus koenigii (Red cotton bug) | A. niger spore suspension | 66.66% mortality after 96 hours with 1 × 10⁶ spores/mL. | Not specified in abstract | researchgate.net |

| Culex quinquefasciatus, Anopheles stephensi, Aedes aegypti | A. niger culture filtrates | Significant mortality, with LC₅₀ values determined. | Ochratoxin mentioned as a potential fast-acting metabolite. | nih.gov |

Chemical Synthesis and Derivatization Strategies for Nigerasperone a

Total Synthesis Approaches for Nigerasperone A and Its Analogs

The total synthesis of complex natural products like this compound requires carefully designed strategies to assemble the molecular framework with the correct connectivity and stereochemistry. While specific detailed reports on the total synthesis of this compound itself are not extensively documented in the provided literature, related naphtho-γ-pyrones and other pyrone derivatives from Aspergillus niger have been synthesized, providing insights into potential methodologies.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis of this compound, a dimeric naphtho-γ-pyrone, would typically involve disconnecting the dimeric linkage and the pyrone ring system. The biosynthesis of bis-naphtho-γ-pyrones, including the nigerone (B1204965) type which includes this compound, is proposed to involve non-reducing polyketide synthases (NR-PKS) utilizing acetate (B1210297) and malonate precursors. Monomeric naphtho-γ-pyrones such as rubrofusarin (B1680258) and fonsecin (B1214945) are considered key intermediates in the fungal biosynthetic pathway mdpi.comnih.govfrontiersin.org. These monomeric structures could potentially serve as advanced intermediates or starting points in a convergent total synthesis strategy. For instance, rubrofusarin (a monomeric naphtho-γ-pyrone) has been identified in Aspergillus niger nih.gov.

In the context of related pyrone synthesis, the total synthesis of pyrophen (B166695) and campyrones A-C, which are α-pyrone derivatives from Aspergillus niger, has been achieved starting from commercially available N-Boc amino acids nih.gov. Key steps in their synthesis included a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring nih.gov. These methodologies, while applied to α-pyrones, illustrate strategies for constructing pyrone systems that could potentially be adapted for naphtho-γ-pyrone synthesis.

Stereoselective and Regioselective Synthesis Methodologies

Achieving high stereo- and regioselectivity is paramount in the synthesis of natural products with multiple chiral centers and potential coupling sites, such as this compound. Bis-naphtho-γ-pyrones of the nigerone type are characterized by specific absolute configurations, often with R-configurations at the dimeric linkage carbons (e.g., 10-10' or 10-6' bonds) mdpi.comsemanticscholar.org.

The asymmetric total synthesis of nigerone, a related nigerone-type bis-naphtho-γ-pyrone, has been reported, featuring an enantioselective oxidative biaryl coupling of highly hindered naphthols semanticscholar.org. This highlights the importance of controlled oxidative coupling reactions for establishing the correct stereochemistry at the biaryl axis in this class of compounds. Regioselective cyclizations are also crucial steps, as suggested by the proposed biosynthetic pathways involving the cyclization of linear polyketide intermediates mdpi.comresearchgate.net. General advancements in stereoselective and regioselective synthesis methodologies, including the use of catalysts and controlled reaction conditions, are vital for the efficient construction of complex molecules like this compound rsc.orgmdpi.comnih.govnih.govnih.gov.

Development of this compound Derivatives and Analogs

The development of derivatives and analogs of natural products is a common strategy to explore their structure-activity relationships and potentially enhance their biological properties.

Structural Modification for Enhanced Biological Activity

Structural modifications of natural products can lead to improved potency, altered selectivity, enhanced stability, or modified pharmacokinetic properties. While this compound itself has shown weak bioactivity in some assays researchgate.netresearchgate.net, the creation of derivatives could yield compounds with enhanced biological activity.

Studies on other natural product scaffolds, such as geodin (B1663089) (a griseofulvin-type natural product) and oleanolic acid, have demonstrated that targeted structural modifications can significantly impact insecticidal and antibacterial activities mdpi.com or analgesic and anti-inflammatory properties nih.gov. These modifications often involve alterations to hydroxyl groups, introduction of halogen atoms, or the formation of ester or ether linkages mdpi.comnih.gov. For naphtho-γ-pyrones like this compound, potential modification sites include the hydroxyl groups, methoxy (B1213986) groups, and the pyrone ring system itself. Exploring these modifications could lead to the discovery of analogs with improved therapeutic potential.

Semisynthesis Approaches from Naturally Occurring Precursors

Semisynthesis, which involves using naturally occurring compounds as starting materials for chemical modification, offers an alternative to total synthesis, particularly for complex molecules chemeurope.comwikipedia.orgrsc.orgscripps.edu. This approach can be more efficient when the natural precursor is readily available and already possesses a significant portion of the target molecule's structural complexity.

Given that monomeric naphtho-γ-pyrones like rubrofusarin and fonsecin are proposed biosynthetic precursors to dimeric naphtho-γ-pyrones like this compound mdpi.comnih.govfrontiersin.org, these compounds represent attractive starting materials for the semisynthesis of this compound and its analogs. Isolating these monomers from fungal cultures and then performing targeted chemical reactions to construct the dimeric linkage and introduce specific substituents could provide a more accessible route to these complex molecules compared to de novo total synthesis from simple building blocks. Semisynthesis has been successfully applied to the production of various drugs derived from natural sources chemeurope.comwikipedia.org.

Challenges and Future Directions in this compound Chemical Synthesis

The chemical synthesis of this compound and its analogs presents several challenges. The complex polycyclic naphtho-γ-pyrone framework, the presence of multiple oxygenation patterns, and the need to control the stereochemistry of the dimeric linkage require sophisticated synthetic strategies. Achieving high yields and selectivity in coupling reactions and cyclizations can be difficult.

Advanced Research Methodologies and Future Perspectives for Nigerasperone a

Omics Technologies in Nigerasperone A Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems, providing valuable data for understanding the complex processes involved in the production of secondary metabolites like this compound. Integrating these approaches can reveal the intricate regulatory networks and metabolic pathways governing its biosynthesis. nih.govmedcraveonline.comnih.govnih.gov

Transcriptomics and Proteomics for Understanding Metabolic Pathways

Transcriptomics involves the study of the complete set of RNA transcripts, providing insights into gene expression patterns within a biological system. Proteomics, on the other hand, analyzes the entire set of proteins, their structures, and functions, which are the primary executors of cellular functions. nih.govnih.gov In the context of Aspergillus niger, transcriptomic analysis has been used to explore the potential for secondary metabolite formation, particularly at low specific growth rates. mycocentral.eu Studies have also investigated how carbon source availability can modulate the transcription of genes related to protein synthesis and the secretory pathway, which are relevant to the production and export of secondary metabolites. zhangqiaokeyan.com

By correlating transcriptomic data with proteomic data, researchers can pinpoint key genes and proteins associated with specific metabolic pathways. nih.gov This integrated approach facilitates a more comprehensive understanding of how environmental conditions or genetic modifications influence the expression of genes and the abundance of proteins involved in the biosynthesis of this compound and related naphtho-γ-pyrones. Although specific transcriptomic and proteomic studies solely focused on the this compound pathway were not detailed in the provided information, these technologies are fundamental tools for dissecting the metabolic networks within Aspergillus niger that lead to its production. Proteomics has been mentioned in the context of metabolic pathways and the characterization of compounds including this compound, B, and C. idrblab.net

Metabolomics Profiling of this compound Producing Strains

Metabolomics is the study of the complete set of small-molecule chemicals (metabolites) within a biological sample, offering insights into the metabolic changes associated with specific conditions or genetic backgrounds. nih.govnih.gov Metabolomic analysis of Aspergillus niger strains has revealed enhanced production levels of naphtho-γ-pyrones, including pyranonigrin A, aurasperones A and B, and bicoumanigrin A, in certain isolates such as those from the International Space Station. epa.gov This indicates the utility of metabolomics in identifying high-producing strains and understanding the metabolic state conducive to increased secondary metabolite synthesis.

Quantitative metabolomics is considered an important tool in a synthetic biology approach aimed at developing A. niger for the production of various organic acids and identifying bottlenecks in metabolic pathways. researchgate.net Applying metabolomics profiling to this compound producing strains can help identify the specific metabolic intermediates and pathways that are up- or down-regulated during its production. This can lead to the identification of key enzymatic steps or regulatory points that can be targeted for metabolic engineering to enhance this compound yield.

In Silico Modeling and Computational Chemistry

In silico methods, which utilize computer simulations and mathematical algorithms, are increasingly applied in natural product research and drug discovery to study molecular structures, properties, and activities. uni-freiburg.de These computational approaches can provide valuable insights into the potential biological targets of compounds like this compound and guide the design of experiments.

Molecular Docking and Dynamics Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein. nih.govmetabolomicsworkbench.orgmycocentral.eu This method is crucial for understanding the interaction between potential drug candidates and their biological targets, aiding in target identification and validation. metabolomicsworkbench.orgctdbase.org Molecular dynamics simulations extend docking by simulating the dynamic behavior of molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes.

While specific molecular docking or dynamics simulation studies on this compound were not found in the provided information, these techniques are highly applicable to its research. By using the known structure of this compound, researchers can perform virtual screening against databases of protein structures to predict potential binding partners and biological targets. This can help elucidate the mechanisms behind any observed biological activities of this compound and guide further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ctdbase.org By quantifying molecular properties (descriptors) and correlating them with biological responses, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features important for activity.

QSAR studies are a cost and time-effective way to generate supporting evidence for chemical hazard assessment and can be used for data gap filling. Although no specific QSAR studies on this compound were identified, this methodology could be applied to a series of this compound analogs or related naphtho-γ-pyrones to understand how structural modifications influence their biological activities. This could inform the design of new derivatives with improved efficacy or altered target specificity.

Co-culture Strategies for Enhanced this compound Production

Co-culture, the simultaneous cultivation of two or more different microorganisms, is a promising strategy for enhancing the production of secondary metabolites that may be produced in low yields in monoculture. This approach can mimic natural microbial interactions, potentially activating silent biosynthetic gene clusters or improving the efficiency of metabolic pathways.

Studies have shown that co-culturing Aspergillus niger with other organisms can enhance the production of secondary metabolites. For instance, the production of aurasperone A, another naphtho-γ-pyrone, was enhanced by the co-culture of Aspergillus niger IFM 59706 and RAW264 mouse macrophage-like cells. Aspergillus niger strain EN-13, from which this compound was originally obtained, was isolated from a marine alga, suggesting that symbiotic or co-culture relationships in its natural habitat might influence its metabolic profile and secondary metabolite production.

Biotransformation Applications of this compound

Biotransformation, the process by which microorganisms convert one compound into another, represents a significant area of research for natural products like this compound. While direct studies detailing the biotransformation of this compound itself are limited in the provided search results, the broader context of Aspergillus niger and related naphtho-γ-pyrones offers insights into potential applications and methodologies.

Aspergillus niger is recognized for its enzymatic potential and has been employed in the biotransformation of various organic compounds, including terpenes and chalcones, to produce new or modified bioactive substances. scielo.brvedantu.comijpsr.comscielo.org.mx This fungal species can catalyze reactions such as oxidation, reduction, hydrolysis, and the introduction of functional groups. vedantu.com For instance, A. niger has been shown to cyclize chalcones into flavonoids, mimicking plant biosynthetic pathways. scielo.org.mx

Given that this compound is a secondary metabolite of A. niger, it is plausible that other microbial strains or enzymatic systems could be explored for their ability to biotransform this compound into derivatives with potentially altered or enhanced properties. Such biotransformation studies could involve:

Microbial Fermentation: Culturing this compound with different microorganisms under varied conditions to observe metabolic conversions. vedantu.com

Enzymatic Reactions: Utilizing isolated enzymes from A. niger or other sources known to modify similar naphtho-γ-pyrone structures.

Exploring Co-culture Effects: Investigating how co-culturing A. niger with other microorganisms might influence the metabolic profile and potentially lead to the biotransformation of this compound or the production of novel derivatives. researchgate.netjst.go.jp

The application of biotransformation in natural product research aims to generate structural diversity, potentially leading to compounds with improved bioactivity, bioavailability, or reduced toxicity. vedantu.com Although specific biotransformation products of this compound are not detailed in the search results, the known metabolic capabilities of its producing organism, A. niger, suggest this as a viable avenue for future research.

Future Research Trajectories for this compound in Chemical Biology and Natural Product Discovery

The future research trajectories for this compound lie within the realms of chemical biology and the broader field of natural product discovery. Several key areas warrant further investigation:

Elucidation of Biosynthetic Pathways: Understanding the complete biosynthetic pathway of this compound in Aspergillus niger is crucial. This involves identifying the genes and enzymes involved in its production. Research into the biosynthetic gene clusters (BGCs) of A. niger has revealed a large number of cryptic BGCs, suggesting the potential for discovering new secondary metabolites or understanding the production of known ones like this compound. frontiersin.orgnih.gov Techniques such as genetic mining and metabolic engineering could be employed to manipulate these pathways, potentially leading to increased yields of this compound or the production of novel analogs. frontiersin.org

Exploring Biological Activities and Mechanisms: While initial studies indicated weak inhibitory effects against certain tumor cell lines and weak antifungal activity for this compound, further comprehensive biological profiling is needed. nih.gov Given the diverse bioactivities observed for other naphtho-γ-pyrones from Aspergillus species, including antimicrobial, antioxidant, and cytotoxic effects, this compound may possess other, as yet undiscovered, biological properties. frontiersin.orgresearchgate.net Future research should focus on:

Screening against a wider range of biological targets and disease models.

Investigating its mechanism of action at the molecular level using chemical biology approaches. leibniz-fmp.de

Exploring potential synergistic effects when combined with other compounds.

Chemical Synthesis and Analog Development: Developing efficient synthetic routes to this compound would facilitate the production of larger quantities for research and enable the synthesis of structural analogs. dntb.gov.ua Modifying the structure of this compound could lead to the discovery of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Ecological Role and Induction of Production: Investigating the ecological role of this compound for Aspergillus niger in its natural habitat (e.g., within marine algae) could provide clues about its biological function and inform strategies for inducing its production in laboratory settings. Environmental factors and co-culturing with host organisms or other microbes have been shown to influence the production of secondary metabolites in fungi. researchgate.netjmb.or.kr

Integration with Advanced Technologies: Future research will likely integrate advanced methodologies such as metabolomics, genomics, and cheminformatics to accelerate the discovery and characterization of this compound and related compounds. researchgate.netljmu.ac.uk High-throughput screening and chemical biology tools can aid in identifying biological targets and understanding interactions. leibniz-fmp.de

The study of this compound, within the broader context of Aspergillus niger secondary metabolites and naphtho-γ-pyrones, holds promise for uncovering new chemical entities with potential applications in various fields.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. PubChem is a database of chemical molecules and their activities. wikipedia.orglibretexts.orgbioregistry.io While this compound is mentioned in the context of being isolated and characterized nih.gov, a specific PubChem CID for this compound was not found directly in the search results. Other related compounds like Nigerasperone C are listed in databases like the Natural Products Atlas npatlas.org. |

| Nigerasperone B | Not readily available in search results. |

| Nigerasperone C | 6435073 (Based on search result mentioning Nigerasperone C in Natural Products Atlas) npatlas.org |

| Aurasperone A | 11899528 (Based on search results mentioning Aurasperone A) frontiersin.orgacs.org |

| Fonsecin (B1214945) | 165376 (Based on search results mentioning Fonsecin) frontiersin.orgnih.gov |

| TMC-256A1 | 11899529 (Based on search results mentioning TMC-256A1) nih.govjst.go.jp |

| TMC-256C1 | 10268055 (Based on search results mentioning TMC-256C1) nih.govjst.go.jpresearchgate.netx-mol.net |

Data Tables

Based on the provided search results, specific quantitative data directly related to the biotransformation applications or detailed future research findings for this compound itself are not sufficiently detailed to create interactive data tables strictly focused on this compound's biotransformation products or future research outcomes with specific numerical data. The search results provide a high-level overview of Aspergillus niger's biotransformation capabilities and general directions for natural product research.

Q & A

Q. What methodological approaches are used to isolate Nigerasperone A from fungal endophytes?

this compound is typically isolated via bioassay-guided fractionation. The process involves:

- Culturing fungal strains (e.g., Teratosphaeria sp. AK1128) on solid media like potato dextrose agar (PDA).

- Extracting metabolites using solvents (e.g., ethyl acetate), followed by chromatographic separation (e.g., silica gel, HPLC).

- Screening fractions for bioactivity (e.g., cytotoxicity assays) to prioritize isolation .

Example workflow: Cytotoxic extract → solvent partitioning → column chromatography → HPLC purification → structural characterization.

Q. Which spectroscopic techniques are critical for determining the structure of this compound?

Key techniques include:

- NMR spectroscopy (1D and 2D experiments like , , HMBC, COSY) to resolve carbon骨架 and substituent positions.

- ECD (Electronic Circular Dichroism) to assess stereochemistry, particularly for chiral centers .

- HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula. For example, HMBC correlations in this compound revealed methyl and methoxy group placements, while ECD identified Davydov splitting indicative of negative chirality .

Q. What in vitro models are used to evaluate this compound’s bioactivity?

Standard cytotoxicity assays include:

- Cell lines : PC-3M (prostate cancer), NCI-H460 (lung cancer), SF-268 (glioma), MCF-7 (breast cancer).

- Dosage : IC values calculated via dose-response curves (e.g., 2.37–4.12 μM for this compound) .

- Controls : Normal cell lines (e.g., WI-38 lung fibroblasts) to assess selectivity.

Advanced Research Questions

Q. How can researchers reconcile contradictory cytotoxicity data for this compound across studies?

Discrepancies may arise from:

- Cell line specificity : this compound showed no activity against A549 (lung adenocarcinoma) in prior studies but was active against NCI-H460 (non-small cell lung cancer) .

- Assay conditions : Variations in incubation time, serum concentration, or endpoint measurements (e.g., MTT vs. resazurin assays).

- Solution : Replicate experiments under standardized protocols (e.g., NIH preclinical guidelines) and validate using orthogonal assays (e.g., apoptosis markers) .

Q. What experimental strategies optimize this compound yield during fungal fermentation?

Key factors include:

- Media composition : Carbon/nitrogen ratio adjustments (e.g., dextrose vs. glycerol).

- Culture duration : Extended incubation to enhance secondary metabolite production.

- Stress induction : Co-cultivation with competing microbes or epigenetic modifiers (e.g., HDAC inhibitors) .

Data-driven approach: Use response surface methodology (RSM) to model interactions between variables.

Q. What mechanistic hypotheses explain this compound’s selective cytotoxicity?

Potential pathways:

- ROS induction : Naphtho-γ-pyrone dimers (e.g., chaetochromins) often trigger oxidative stress.

- Topoisomerase inhibition : Structural analogs interfere with DNA repair.

- Validation steps : siRNA knockdown of target genes or proteomic profiling of treated cells .

Q. How does stereochemical configuration influence this compound’s bioactivity?

- Chirality : ECD data revealed negative Cotton effects, suggesting specific enantiomeric interactions with cellular targets.

- Comparative studies : Synthesize stereoisomers and test activity (e.g., IC shifts in SF-268 cells) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.